molecular formula C8H7FO4S B171572 3-Fluoro-4-(methylsulfonyl)benzoic acid CAS No. 185945-88-4

3-Fluoro-4-(methylsulfonyl)benzoic acid

Cat. No. B171572
CAS RN: 185945-88-4
M. Wt: 218.2 g/mol
InChI Key: QJHFDGZWRWQZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(methylsulfonyl)benzoic acid, also referred to as 3-FMB, is a synthetic organic compound with a variety of applications in scientific research. It is a derivative of benzoic acid and is primarily used as a reagent for the synthesis of other compounds. It is a white or off-white crystalline solid with a melting point of about 79°C.

Scientific Research Applications

Chemical Synthesis

“3-Fluoro-4-(methylsulfonyl)benzoic acid” is often used in chemical synthesis. The fluoride substituent enables nucleophilic aromatic substitution . This compound can undergo various reactions, including Fischer esterification affording esters .

Pharmaceutical Research

This compound has been used in the synthesis of esters with ligustrazine moiety for the treatment of Alzheimer’s disease . This indicates its potential use in pharmaceutical research, particularly in the development of new drugs.

Material Science

In the field of material science, “3-Fluoro-4-(methylsulfonyl)benzoic acid” could be used in the synthesis of new materials. For instance, it can be used to prepare dimethyl 3-nitro-3’,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester .

Safety Studies

The safety of “3-Fluoro-4-(methylsulfonyl)benzoic acid” is also a subject of research. It has been classified with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Analytical Chemistry

“3-Fluoro-4-(methylsulfonyl)benzoic acid” could also be used in analytical chemistry. Its properties, such as its boiling point and molecular weight, can be used in the development of analytical methods .

properties

IUPAC Name

3-fluoro-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHFDGZWRWQZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650213
Record name 3-Fluoro-4-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(methylsulfonyl)benzoic acid

CAS RN

185945-88-4
Record name 3-Fluoro-4-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(methylsulphonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(methylsulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(methylsulfonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-(methylsulfonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-(methylsulfonyl)benzoic acid
Reactant of Route 5
3-Fluoro-4-(methylsulfonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-(methylsulfonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.